molecular formula C9H11FN2O4S B2707077 N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride CAS No. 2411306-24-4

N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride

Cat. No. B2707077
CAS RN: 2411306-24-4
M. Wt: 262.26
InChI Key: LRDISISUBDSOCI-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride, also known as MNPEF, is a chemical compound that has gained significant attention in the field of scientific research. MNPEF is a sulfamoyl fluoride derivative that has been synthesized using various methods. This chemical compound has been extensively studied for its potential applications in scientific research, specifically in the field of biochemistry and physiology.

Scientific Research Applications

N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been extensively studied for its potential applications in scientific research. It has been used as a protease inhibitor in various biochemical assays. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has also been used as a labeling reagent for the identification of active sites in enzymes. Additionally, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been used as a substrate for the detection of sulfatase activity.

Mechanism of Action

N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride acts as a protease inhibitor by irreversibly binding to the active site of the enzyme. This binding occurs through the formation of a covalent bond between the sulfamoyl fluoride group of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to the inhibition of protease activity.
Biochemical and Physiological Effects:
N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been shown to have a significant effect on the biochemical and physiological processes of cells. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has also been shown to inhibit the activity of sulfatase enzymes. Additionally, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has been shown to have an effect on the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in lab experiments is its irreversible binding to enzymes, which allows for the detection of active sites in enzymes. However, one of the limitations of using N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in scientific research. One possible direction is the development of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride-based inhibitors for specific proteases. Another direction is the use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in the identification of active sites in enzymes. Additionally, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride could be used in the development of new diagnostic tools for the detection of sulfatase activity. Finally, the potential use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in cancer therapy could be explored further.
Conclusion:
In conclusion, N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in biochemistry and physiology. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride acts as a protease inhibitor by irreversibly binding to the active site of the enzyme. N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride in scientific research, including the development of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride-based inhibitors and its potential use in cancer therapy.

Synthesis Methods

N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride can be synthesized using various methods, but the most common method involves the reaction of N-methyl-N-(3-nitrophenethyl)amine with sulfuryl fluoride. This reaction results in the formation of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride, which is a white crystalline solid. The purity of N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride can be enhanced by recrystallization from ethanol.

properties

IUPAC Name

N-methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O4S/c1-7(11(2)17(10,15)16)8-4-3-5-9(6-8)12(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDISISUBDSOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N(C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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